Biochemical sAC Inhibition Potency of LRE1 vs. the Legacy Tool KH7 in the RF‑MSS Assay
In the high‑throughput RapidFire mass spectrometry (RF‑MSS) assay using recombinant human sAC protein stimulated with bicarbonate (40 mM HCO₃⁻) and Ca²⁺, LRE1 inhibited sAC with an IC₅₀ of 3.3 µM [1]. Under comparable biochemical conditions, the legacy sAC tool KH7 exhibits IC₅₀ values in the 3–10 µM range [2]. LRE1 thus achieves equivalent or slightly superior biochemical potency while binding to a distinct allosteric site.
| Evidence Dimension | Inhibition of recombinant human sAC catalytic activity (biochemical IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.3 µM |
| Comparator Or Baseline | KH7: IC₅₀ = 3–10 µM (recombinant human sACt) |
| Quantified Difference | LRE1 IC₅₀ is at the lower bound of the KH7 range (3.3 µM vs. 3–10 µM); ca. 1‑fold difference at median |
| Conditions | Recombinant human sACt protein; 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻; RF‑MSS detection |
Why This Matters
LRE1 matches the biochemical potency of the most commonly used sAC tool (KH7) but does so via a defined allosteric bicarbonate‑site mechanism, enabling studies that require clean separation of bicarbonate‑sensing from catalytic inhibition.
- [1] Ramos-Espiritu L, Kleinboelting S, Navarrete FA, et al. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. Nat Chem Biol. 2016;12(10):838-844. PMID: 27547922. View Source
- [2] KH7 product information. Adooq Bioscience. IC₅₀ values for recombinant human sACt protein. Accessed via adooq.com. View Source
